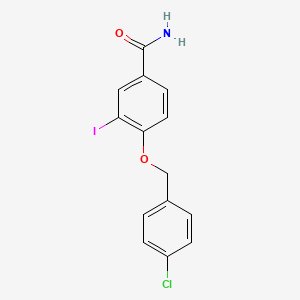![molecular formula C13H21NO5 B13025043 2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including tandem reactions under metal-free conditions . The process often involves the use of organic bases and mild reaction conditions to ensure high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and flow chemistry are often applied to scale up the synthesis while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The reactions are often carried out under mild conditions to preserve the integrity of the azabicyclo[2.2.2]octane scaffold .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or amines .
Aplicaciones Científicas De Investigación
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid has significant potential in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, influencing their activity and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s potential as a bioactive agent is well-recognized .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[2.2.2]octane: A structurally similar compound used in various synthetic applications.
Cubane: Known for its unique structural properties and applications in medicinal chemistry.
Uniqueness
2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid stands out due to its specific functional groups and the stability of its azabicyclo[2.2.2]octane scaffold. This makes it particularly valuable in synthetic organic chemistry and drug discovery .
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-4-6-13(18,7-5-8)9(14)10(15)16/h8-9,18H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
BUVDEJCMVKHIAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


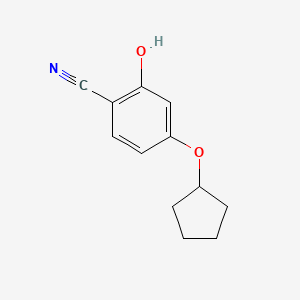
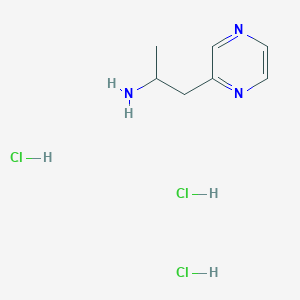
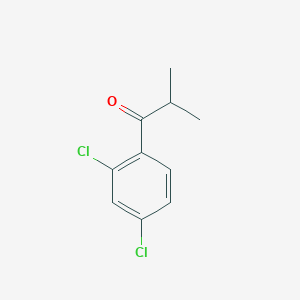
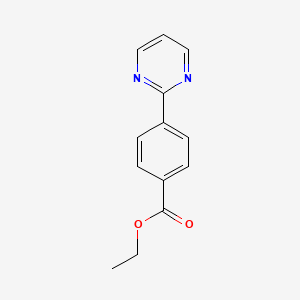
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)

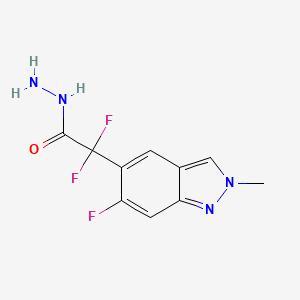
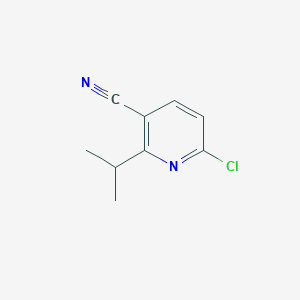
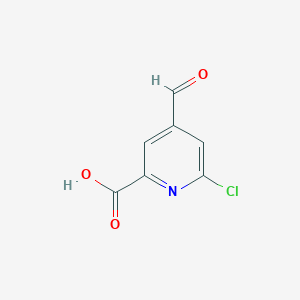
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
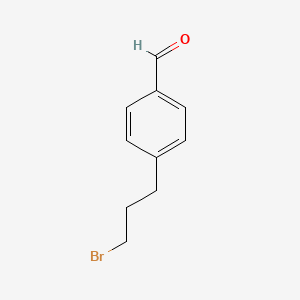

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
